molecular formula C12H21ClN2O B6225601 2-(adamantan-1-yl)acetohydrazide hydrochloride CAS No. 2770359-98-1

2-(adamantan-1-yl)acetohydrazide hydrochloride

Cat. No.: B6225601
CAS No.: 2770359-98-1
M. Wt: 244.8
InChI Key:
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Description

2-(adamantan-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C12H20N2O·HCl It is derived from adamantane, a hydrocarbon known for its diamond-like structure, which imparts unique stability and rigidity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)acetohydrazide hydrochloride typically involves the reaction of adamantane derivatives with hydrazine. One common method includes the reaction of 1-adamantyl bromomethyl ketone with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of 2-(adamantan-1-yl)acetohydrazide, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-based ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

2-(adamantan-1-yl)acetohydrazide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to interact effectively with biological molecules. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(adamantan-1-yl)acetohydrazide hydrochloride is unique due to its combination of the adamantane structure with a hydrazide group. This combination imparts both stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

2770359-98-1

Molecular Formula

C12H21ClN2O

Molecular Weight

244.8

Purity

95

Origin of Product

United States

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